Journal Name:Reviews and Advances in Chemistry
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Reviews and Advances in Chemistry ( IF 0 ) Pub Date: 2023-05-30 , DOI:
10.1016/j.nantod.2023.101886
The treatment of glioblastoma is still an enormous challenge in the clinic, and treatment based on reactive oxygen species (ROS) has exhibited good potential for its therapy. However, the weak toxicity and short lifetime (e.g., 1O2 10−6 s,·OH 10−2 s) as great obstacles of the ROS-based antitumor strategy, as well as the blood-brain barrier (BBB) obstruction of most drugs into the brain, have immensely constrained the therapeutic effect. Herein, we construct a novel theranostic nanoagent (GLIF) based on Gd2(WO4)3:Nd3+ nanoparticles loaded with ploy-L-arginine (PLA), indocyanine green (ICG), as well as lactoferrin (LF) to enable efficient low-dose drug therapy via ROS and reactive nitrogen species (RNS) using intrathecal injection. The PLA and ICG loading not only enhances GLIF’s ability to generate NO, inhibit cell migration and support ROS/RNS to kill tumors, but also produces ONOO- with greater toxicity and longer lifetime (10−2 s) than 1O2. Moreover, intrathecal injection is adopted to bypass the BBB and the modification of LF promotes accumulation in lesions, causing tremendous side effects with long blood circulation. The significant therapeutic effect of GLIF has been proved in vitro and in vivo and confirmed for the first time in glioblastoma. The excellent performances of GLIF as a second near-infrared fluorescence (NIR-II) and magnetic resonance (MR) imaging contrast agent for glioblastoma diagnosis at a lower injection dose also prove the superiority of intrathecal injection over intravenous injection. These findings show that GLIF has great potential for dual-modal imaging and effective therapy of glioblastoma by combining intrathecal injection and the new pathways of ROS/RNS.
Reviews and Advances in Chemistry ( IF 0 ) Pub Date: 2023-05-16 , DOI:
10.1016/j.nantod.2023.101875
The multidrug-resistant bacteria induced infections have become one of the serious threats to global public health. There is an urgent need to fight against bacteria using efficient strategies beyond traditional antibiotics treatments. As essential trace element, molybdenum (Mo) is an indispensable component of many enzymes in the living body. The relatively low toxicity and unique physicochemical properties of Mo-based nanomaterials make them develop in various biomedical applications especially in antimicrobial stewardship for curing wound infection, sterilizing biomedical equipment, disinfecting water, and so on. In this review, we introduce the synthetic methods, physicochemical properties-related antibacterial activities, and applications of various Mo-based nanomaterials (MoS2, MoOx, molybdates, Mo-based polyoxometalates (POMs), and their hybrids). Then, the main antibacterial strategies including physical contact, photo-induced antibacterial, enzyme-like catalysis, ions release, and synergistic antibacterial are summarized. The antimicrobial mechanisms oriented by antimicrobial strategies are calssified. Furthermore, their inhibition on antimicrobial resistance (AMR) evolution and their biological safety are discussed. Finally, their challenges and prospects to advance the antibacterial activity are also reviewed.
Reviews and Advances in Chemistry ( IF 0 ) Pub Date: 2023-07-13 , DOI:
10.1016/j.nantod.2023.101934
Traumatic brain injury (TBI) caused by mechanical injury, neuroinflammation, and neurological degeneration is highly lethal and could result in disability and death. Here, we report an adhesive and conductive hydrogel-based therapy to simultaneously target the complexity of TBI pathogenesis and poor neuron regeneration ability of the brain tissue. The hydrogel is soft and strongly adhesive to brain tissue, which provides mechanical support to retard brain swelling and brain atrophy in a controlled cortical impact-induced moderate TBI of mice model. Furthermore, the hydrogel exhibits antioxidative ability to reduce oxidative damage and suppress the neuroinflammation response via attenuating the activation of NF-κB signaling pathway, thus providing neuroprotection for neuron survival. Meanwhile, the hydrogel with high conductivity replicates the neuron-adaptive microenvironments for hippocampal repair to decline neurological dysfunction after TBI. This study sheds light on the hydrogel-mediated combinatory therapy for treating complex and severe consequences after TBI.
Reviews and Advances in Chemistry ( IF 0 ) Pub Date: 2023-05-24 , DOI:
10.1016/j.nantod.2023.101876
Prolonged retention in the intestinal tract has important implications for oral medications; however, it remains highly challenging, especially in inflammatory bowel disease (IBD) therapy. The adhesion of a probiotic bacterium to the host intestinal tract can retard its transit through the gut, enhancing its effectiveness. Inspired by this property, we developed a mucoadhesive probiotic-mediated therapeutic strategy with reactive oxygen species (ROS) scavengers to achieve bioadhesion by modulating intestinal inflammation and microbiota. Bifidobacterium longum (BL), an adhesive oral probiotic, was loaded and integrated with hyaluronic acid-bilirubin nanomedicine (HABN) to produce BL@HABN. Both in vitro and in vivo, BL@HABN adhered to epithelial cells and exhibited a longer residence time to mediate more sustained release of preloaded HABN nanodrugs, to eliminate excessive ROS and protect colonic epithelial cells from ROS-mediated cytotoxicity. In addition, BL@HABN reduced the production of pro-inflammatory cytokines, induced type 2 macrophage (M2) differentiation, and promoted epithelial barrier repair. Importantly, it also restored both richness and diversity of the gut microbiota, markedly augmented the abundance of probiotics, and restrained the detrimental bacterial community. This study expands the clinical exploitation of bacteria as an adhesive carrier and enables oral nanomedicine with increased residence time and microbiota homeostasis.
Reviews and Advances in Chemistry ( IF 0 ) Pub Date: 2023-05-10 , DOI:
10.1016/j.nantod.2023.101868
Abstract not available
Reviews and Advances in Chemistry ( IF 0 ) Pub Date: 2023-07-06 , DOI:
10.1016/j.nantod.2023.101925
Two-dimensional (2D) materials, such as MXenes and graphene, are tested as catalysts, sensors, and nanomedicine, but their safety and biocompatibility are poorly understood. In this study, Ti3C2 MXenes (single-layer and multilayer) and graphene oxide are prepared to evaluate their inflammatory potential in vivo and in vitro using the read-across approach. Pulmonary exposure of the test materials in mice led to significant dose-dependent increases in several toxicity endpoints of bronchoalveolar lavage fluid. The correlation of the oxidative potential of the test materials and the toxicity endpoints shows that both the intrinsic and intracellular oxidative potentials of 2D materials are key factors for the inflammation and damage of the plasma membrane. Scanning electron microscopy and in vitro studies using the differentiated THP-1 macrophage-like cells support this finding. Furthermore, the toxicity of test items is reduced when treated with N-acetyl cysteine, a scavenger for reactive oxygen species; this finding further supports the oxidative stress paradigm proposed in this study. This oxidative stress paradigm may apply to 2D materials in general and improve the understanding the toxicity mechanism of such materials, which would facilitate the design of safer functional 2D materials.
Reviews and Advances in Chemistry ( IF 0 ) Pub Date: 2023-07-13 , DOI:
10.1016/j.nantod.2023.101930
Abstract not available
Reviews and Advances in Chemistry ( IF 0 ) Pub Date: 2023-06-14 , DOI:
10.1016/j.nantod.2023.101899
Chemodynamic therapy (CDT) produces highly toxic hydroxyl free radicals (•OH) to achieve selective tumor treatment based on Fenton reaction. However, the insufficient intracellular H2O2 level in tumor cells severely limits the therapeutic efficacy of Fenton reaction. Here, we report a synergistic enhancement strategy for amplifying Fenton reaction and relieving the tumor immunosuppressive microenvironment. In this work, a targeted PCL-PEG-cRGD (PCE-cRGD) micelle was developed for delivering apatinib (APA) to tumor vessels, promoting vascular normalization and relieving tumor hypoxia. On one hand, the hypoxia relief promoted the chemodynamic therapy of ascorbyl palmitate-loaded FePOs, where ascorbyl palmitate generates endogenous H2O2 in the presence of oxygen, and FePOs catalyze Fenton reaction to produce more potent •OH, which can be reduced to Fe2+ by ascorbyl palmitate. The continued involvement of Fe2+ in the Fenton reaction enhances tumor therapy efficiency through cyclic catalysis and self-enhanced catalysis. On the other hand, the increased oxygen content induced the polarization of M2 macrophage to antitumor M1 phenotype, which secreted TNF-α and IL-6 to activate CD4+ and CD8+ T cells, enhancing antitumor immune response. Combining enhanced chemodynamic therapy and immunotherapy, this strategy establishes the high feasibility of the synergistic treatment concept.
Reviews and Advances in Chemistry ( IF 0 ) Pub Date: 2023-06-12 , DOI:
10.1016/j.nantod.2023.101895
Bacteria first develop tolerance after antibiotic exposure; later genetic resistance emerges through the population of tolerant bacteria. Bacterial persister cells are the multidrug-tolerant subpopulation within an isogenic bacteria culture that maintains genetic susceptibility to antibiotics. Because of this link between antibiotic tolerance and resistance and the rise of antibiotic resistance, there is a pressing need to develop treatments to eradicate persister cells. Current anti persister cell strategies are based on the paradigm of "awakening" them from their low metabolic state before attempting eradication with traditional antibiotics. Herein, we demonstrate that the low metabolic activity of persister cells can be exploited for eradication over their metabolically active counterparts. We engineered gold nanoclusters coated with adenosine triphosphate (AuNC@ATP) as a benchmark nanocluster that kills persister cells over exponential growth bacterial cells and prove the feasibility of this new concept. Finally, using AuNC@ATP as a new research tool, we demonstrated that it is possible to prevent the emergence of antibiotic-resistant superbugs with an anti-persister compound. Eradicating persister cells with AuNC@ATP in an isogenic culture of bacteria stops the emergence of superbug bacteria mediated by the sub-lethal dose of conventional antibiotics. Our findings lay the groundwork for developing novel nano-antibiotics targeting persister cells, which promise to prevent the emergence of superbugs and prolong the lifespan of currently available antibiotics.
Reviews and Advances in Chemistry ( IF 0 ) Pub Date: 2023-05-23 , DOI:
10.1016/j.nantod.2023.101880
Rheumatoid arthritis (RA) is characterized by inflammation outbreak and joint destruction. As the main culprit of RA, neutrophils firstly migrated to inflamed joints and aggravate inflammatory reaction by release excess neutrophil extracellular traps (NETs). However, it remains unsatisfactory efficiency to prevent NETs formation. Emerging evidence indicated that inhibition of neutrophil elastase (NE) could prevent NETs production. Here, we established a method in which sivelestat (ST, a low molecular specific inhibitor of NE)–conjugated bovine serum albumin nanoparticles (BTST NPs) could specifically target inflamed neutrophils for delivery of ST, which could selectively inhibit NE and prevent NETs production. Moreover, BTST NPs were also loaded with dexamethasone palmitate (DP), a classic glucocorticoid drug for RA, to deliver DP to the inflammatory site to achieve synergistically treatment of RA. It was identified that activated neutrophil could selectively internalize DP/BTST NPs. The release of ST and DP were depending on ROS environments in neutrophils at inflamed joints, subsequently could hinder NETs generation. In collagen-induced arthritis (CIA) models, DP/BTST NPs significantly improved targeting effect, alleviated RA symptoms, and enhanced prominent biological safety. We pioneer proved that this novel ST-conjugated BSA NPs holds a promising approach to improve treatment of RA and various NET-mediated inflammatory diseases.
Supplementary Information
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